2-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
Overview
Description
2-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.
Mechanism of Action
Target of Action
aeruginosa – QscR . These targets play a crucial role in bacterial communication and virulence.
Biochemical Pathways
The inhibition of quorum-sensing receptors like abar and qscr can disrupt bacterial communication and virulence, affecting the pathogenicity of these bacteria .
Result of Action
The inhibition of quorum-sensing receptors can potentially reduce the virulence of pathogenic bacteria, thereby mitigating their pathogenicity .
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide in lab experiments include its potential as a potent anticancer and antiviral agent. The compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on 2-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide. These include further studies on its mechanism of action, the development of new synthesis methods, and the determination of its safety and efficacy in clinical trials. The compound also has potential applications in the development of new anticancer and antiviral drugs, as well as the treatment of various inflammatory diseases.
Scientific Research Applications
2-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has been studied for its potential applications in various fields of scientific research. The compound has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its potential use as an antiviral agent, as it inhibits the replication of certain viruses.
properties
IUPAC Name |
2-bromo-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c1-14-24-20-9-5-3-7-18(20)22(28)26(14)16-12-10-15(11-13-16)25-21(27)17-6-2-4-8-19(17)23/h2-13H,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEXPGFORHZDGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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